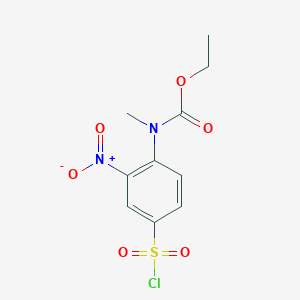

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is a synthetic organic compound belonging to the carbamate family It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenylchloroformate with ethyl carbamate in the presence of a base such as triethylamine in tetrahydrofuran at temperatures ranging from 10 to 40°C . The reaction proceeds with constant stirring for 1-2 hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding alcohol and carbamic acid.

Common Reagents and Conditions

Nucleophilic substitution: Triethylamine, tetrahydrofuran, and nucleophiles like amines or alcohols.

Reduction: Hydrogen gas, palladium catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic substitution: Substituted carbamates.

Reduction: Amino derivatives.

Hydrolysis: Alcohols and carbamic acids.

Scientific Research Applications

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and pathways, resulting in antimicrobial or other biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl carbamate: A simpler carbamate ester with known carcinogenic properties.

Methyl carbamate: Another carbamate ester with similar chemical properties but different biological activities.

Phenyl carbamate: A related compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a phenyl ring. This structure enhances its reactivity and biological activity. The compound can be synthesized through nucleophilic substitution reactions, typically involving ethyl carbamate and 4-nitrophenylchloroformate in the presence of bases like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting normal cellular functions. This interaction may lead to various biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various microorganisms.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its antioxidant capacity .

Biological Activity Studies

Several studies have explored the biological activities of this compound. Below are key findings from recent research:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to covalent bonding with essential proteins.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited strong antioxidant activity. It was shown to reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other carbamates but stands out due to its unique functional groups. For instance:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl Carbamate | Simple carbamate with known toxicity | Limited biological activity; carcinogenic potential |

| Methyl Carbamate | Similar structure but different substituents | Moderate insecticidal properties |

| Phenyl Carbamate | Lacks chlorosulfonyl group | Lower reactivity; less biological activity |

Properties

Molecular Formula |

C10H11ClN2O6S |

|---|---|

Molecular Weight |

322.72 g/mol |

IUPAC Name |

ethyl N-(4-chlorosulfonyl-2-nitrophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H11ClN2O6S/c1-3-19-10(14)12(2)8-5-4-7(20(11,17)18)6-9(8)13(15)16/h4-6H,3H2,1-2H3 |

InChI Key |

DKYPHRWBVDWVBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.